
4-Methylphenyl 3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the class of phenylacrylates. This compound has been widely used in scientific research for its unique properties and potential applications. In
作用机制
The mechanism of action of 4-Methylphenyl 3-phenylacrylate is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Methylphenyl 3-phenylacrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 4-Methylphenyl 3-phenylacrylate in lab experiments is its unique properties and potential applications. This compound has been widely used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. However, one of the main limitations of using this compound is its potential toxicity. Therefore, it is important to handle this compound with caution and follow proper safety procedures.
未来方向
There are several future directions for the research of 4-Methylphenyl 3-phenylacrylate. One potential direction is the development of novel anticancer agents based on the structure of this compound. Another potential direction is the synthesis of novel materials with unique properties based on the building block of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-Methylphenyl 3-phenylacrylate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. The synthesis method of this compound involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst. This compound has been studied for its potential as an anticancer agent and has been shown to have anti-inflammatory and antioxidant properties. However, caution must be taken when handling this compound due to its potential toxicity. Finally, there are several future directions for the research of this compound, including the development of novel anticancer agents and the synthesis of novel materials with unique properties.
合成方法
The synthesis method of 4-Methylphenyl 3-phenylacrylate involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst such as copper iodide. This reaction results in the formation of 4-Methylphenyl 3-phenylacrylate in good yields. The purity of the compound can be further improved by recrystallization.
科学研究应用
4-Methylphenyl 3-phenylacrylate has been used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. In organic chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In medicinal chemistry, 4-Methylphenyl 3-phenylacrylate has been studied for its potential as an anticancer agent. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
属性
产品名称 |
4-Methylphenyl 3-phenylacrylate |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
(4-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
InChI 键 |
IANCOMABALMZHX-FMIVXFBMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

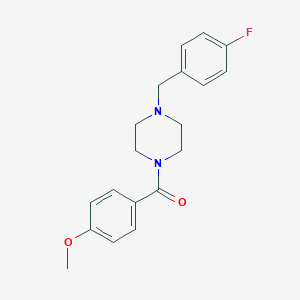
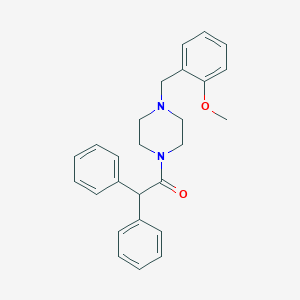
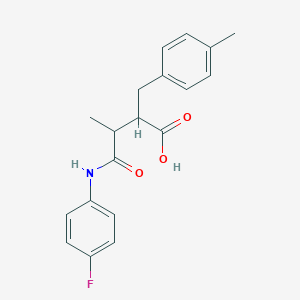



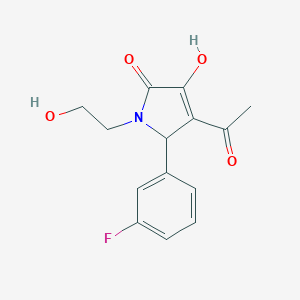

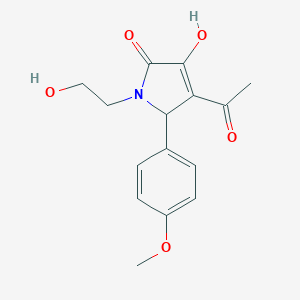
![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)